N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c23-18(20-10-13-4-5-14-15(9-13)29-12-28-14)19(24)21-11-16-22(6-2-7-27-16)31(25,26)17-3-1-8-30-17/h1,3-5,8-9,16H,2,6-7,10-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXDJYYUNLQMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiophene sulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include triethylamine, tetrahydrofuran, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
2.1.1. Quinolinyl Oxamide Derivatives (QODs) The QOD N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide shares the benzodioxolylmethyl-ethanediamide backbone with the target compound but replaces the oxazinan-thiophene sulfonyl group with a tetrahydroquinoline moiety . This substitution highlights divergent pharmacological targets: QODs inhibit falcipain, whereas the oxazinan-thiophene sulfonyl group in the target compound may enhance solubility or modulate interactions with sulfhydryl-containing enzymes.
Sulfonamide and Benzamide Derivatives
- N-Phenyl-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide () utilizes a benzamide core with a thiazolidinedione substituent, contrasting with the ethanediamide linker in the target compound.
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamides () feature a sulfanyl linker and oxadiazole ring, differing in rigidity and electronic properties from the oxazinan-thiophene sulfonyl group .
Research Findings and Implications
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , which is known for enhancing pharmacological properties, and a thiophene sulfonamide group , contributing to its reactivity and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered metabolic processes.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzodioxole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating cell cycle regulators and pro-apoptotic factors .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of N-substituted aryl compounds demonstrated that derivatives with similar structural motifs showed strong inhibition against biofilms formed by Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 6 mg/ml for effective strains .
| Compound | MIC (mg/ml) | Target Organism |
|---|---|---|
| Compound A | 6 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 5 | Candida albicans |
Study 2: Anticancer Activity
In a separate investigation into the anticancer properties of benzodioxole derivatives, it was found that certain compounds could significantly inhibit tumor growth in vivo models. The study highlighted the role of these compounds in disrupting cancer cell metabolism .
| Compound | Inhibition Rate (%) | Cancer Cell Line |
|---|---|---|
| Compound X | 70 | MCF7 (Breast Cancer) |
| Compound Y | 65 | HeLa (Cervical Cancer) |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxolylmethyl and oxazinanmethyl groups. Key steps include sulfonation of the oxazinan ring using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid side reactions . Coupling the intermediates via ethanediamide linkages requires activating agents like EDC/HOBt in DMF at room temperature, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for purity (>95%) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzodioxole methylene group (δ 5.9–6.1 ppm) and sulfonyl-attached oxazinan protons (δ 3.5–4.2 ppm). HSQC and HMBC can resolve ambiguities in connectivity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity >98% .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and ethanediamide groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., sulfonyl group’s sulfur atom) prone to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the thiophene sulfonyl group’s π-π stacking with aromatic residues (e.g., Tyr385) .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.8) and cytochrome P450 inhibition risks, guiding lead optimization .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 50 nM to 1 µM) may arise from assay conditions (e.g., ATP concentration, pH) or impurity levels. Solutions include:
- Standardized Assays : Use recombinant enzymes under controlled buffer conditions (pH 7.4, 25°C) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., LPS-induced IL-6 suppression in macrophages) .
Q. How does stereochemistry at the oxazinan ring influence biological activity?
The 1,3-oxazinan-2-ylmethyl group’s chair conformation affects spatial orientation of the sulfonyl moiety. Enantioselective synthesis (e.g., chiral catalysts like BINOL-phosphoric acid) yields diastereomers with distinct binding affinities. Testing in vitro (e.g., radioligand displacement assays for GPCR targets) and MD simulations can identify the active enantiomer .
Methodological Considerations
Q. What protocols mitigate side reactions during sulfonation of the oxazinan intermediate?
- Temperature Control : Maintain ≤5°C during sulfonyl chloride addition to prevent hydrolysis .
- Moisture-Free Environment : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques .
- Real-Time Monitoring : TLC (ethyl acetate/hexane 3:7) tracks reaction progress; Rf ~0.4 for the sulfonated product .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Core Modifications : Replace benzodioxolyl with substituted phenyl groups to assess hydrophobicity effects .
- Functional Group Scanning : Introduce halogens (e.g., Cl at the thiophene 5-position) to enhance membrane penetration .
- In Vivo Testing : Use murine sepsis models (e.g., 20 mg/kg IV, q12h) to correlate MIC values with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
